Isodihydrofutoquinol A
Overview
Description
Isodihydrofutoquinol A is a lignan compound with the chemical formula C21H24O5. It is characterized by its white crystalline appearance and is known for its biological activities, including antibacterial, antiviral, and antioxidant properties .
Scientific Research Applications
Isodihydrofutoquinol A has several scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.
Biology: Its biological activities, such as antibacterial and antiviral properties, make it a candidate for studying pathogen resistance mechanisms.
Medicine: Due to its antioxidant properties, it is explored for potential therapeutic applications in treating oxidative stress-related diseases.
Industry: Although not widely used industrially, its synthesis and properties are of interest for developing new materials and chemical processes
Mechanism of Action
Target of Action
It is known that this compound has certain biological activities, including antimicrobial, antiviral, and antioxidant properties .
Mode of Action
Its biological activities suggest that it may interact with various cellular targets to exert its effects .
Biochemical Pathways
Given its reported biological activities, it is likely that it interacts with multiple pathways related to microbial growth, viral replication, and oxidative stress .
Pharmacokinetics
It is known that isodihydrofutoquinol a is a solid compound that is insoluble in water at room temperature but soluble in some organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Result of Action
Its reported biological activities suggest that it may inhibit microbial growth, prevent viral replication, and reduce oxidative stress .
Action Environment
Biochemical Analysis
Biochemical Properties
Isodihydrofutoquinol A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound exhibits binding affinity towards certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes associated with cell cycle regulation, thereby affecting cellular metabolism and growth . Furthermore, it has been reported to enhance the antioxidant defense mechanisms within cells, protecting them from oxidative stress-induced damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as transcription factors and enzymes, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcriptional regulators, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to exhibit stability under controlled conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biochemical activity, providing sustained effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance antioxidant defenses and improve cellular function . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, indicating that optimal dosages need to be carefully determined to maximize its beneficial effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production within cells . Additionally, this compound can modulate lipid metabolism, impacting the synthesis and degradation of fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for its effective functioning within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for its activity and function within cells .
Preparation Methods
The preparation of Isodihydrofutoquinol A is complex and typically involves multiple steps of chemical synthesis. The synthetic route includes organic synthesis, the introduction and removal of protecting groups, and other intricate reactions The specific reaction conditions and reagents used in these steps are crucial for obtaining high purity and yield of the compound
Chemical Reactions Analysis
Isodihydrofutoquinol A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Comparison with Similar Compounds
Isodihydrofutoquinol A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Futoquinol: Another lignan with similar biological activities but different structural features.
Isodihydrofutoquinol B: A closely related compound with slight variations in its chemical structure.
Machilin G: An enantiomeric lignan with comparable biological properties
These compounds share some biological activities with this compound but differ in their specific molecular interactions and synthesis routes, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOHLDSEWHACKE-SZNDQCEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isodihydrofutoquinol A and where is it found?
A1: this compound is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []
Q2: Have there been any attempts to synthesize this compound in the lab?
A2: Yes, there have been successful total syntheses of this compound reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.
Q3: Are there any studies investigating the potential biological activities of this compound?
A3: While the provided abstracts do not directly explore biological activities of this compound, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including this compound, warrant further investigation for their biological effects.
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